L-古龙酸内酯

概述

描述

L-古洛诺-1,4-内酯是一种天然存在的有机化合物,在动物、植物和一些原生生物中作为L-抗坏血酸(维生素C)的直接前体 . 它是L-古洛诺-1,4-内酯氧化还原酶的底物,该酶催化L-抗坏血酸生物合成的最后一步 . 该化合物在抗氧化防御系统中起着至关重要的作用,并参与各种代谢过程。

科学研究应用

L-古洛诺-1,4-内酯在科学研究中具有多种应用:

作用机制

L-古洛诺-1,4-内酯主要通过L-古洛诺-1,4-内酯氧化还原酶将其转化为L-抗坏血酸来发挥其作用 . 该酶催化L-古洛诺-1,4-内酯的氧化,导致形成L-抗坏血酸,这是一种有效的抗氧化剂。 所涉及的分子靶标和途径包括减少活性氧物质和再生其他抗氧化剂 .

生化分析

Biochemical Properties

L-Gulonolactone plays a crucial role in biochemical reactions, particularly in the synthesis of Vitamin C. The last step of this synthesis pathway is catalyzed by an enzyme called L-gulonolactone oxidase (GULO), which oxidizes L-gulonolactone to L-ascorbate . This interaction with GULO is a key biochemical property of L-Gulonolactone .

Cellular Effects

L-Gulonolactone, through its conversion to Vitamin C, has significant effects on various types of cells and cellular processes. Vitamin C is indispensable for brain development and cognitive function in mammals . It is also a well-studied co-factor of enzymes involved in collagen synthesis and facilitates the differentiation of dopaminergic neurons in vitro .

Molecular Mechanism

The molecular mechanism of L-Gulonolactone primarily involves its conversion to Vitamin C. This process is catalyzed by the enzyme GULO . The product of this reaction, Vitamin C, then exerts its effects at the molecular level, including acting as a co-factor for various enzymes and playing a role in DNA or histones demethylation .

Dosage Effects in Animal Models

It is known that some animals, such as mice and rats, express the GULO enzyme and can synthesize Vitamin C, while others, including some primates, bats, and guinea pigs, have lost this ability .

Metabolic Pathways

L-Gulonolactone is involved in the metabolic pathway for the synthesis of Vitamin C. This pathway includes the conversion of L-gulonolactone to L-ascorbate, catalyzed by the enzyme GULO .

Transport and Distribution

The transport of its product, Vitamin C, is reliant on Sodium-dependent Vitamin C Transporters (SVCTs) and Sodium-independent facilitative glucose transporters (GLUTs) .

Subcellular Localization

Gulo, the enzyme that catalyzes the conversion of L-Gulonolactone to Vitamin C, is found in the endoplasmic reticulum membrane .

准备方法

合成路线和反应条件: L-古洛诺-1,4-内酯可以通过多种方法合成。一种常见的方法是L-古洛糖酸的氧化。 该过程通常需要在水溶液中使用氧化剂,如溴或碘 . 反应条件通常包括控制温度和pH值,以确保获得所需的产物。

工业生产方法: 在工业环境中,L-古洛诺-1,4-内酯通过葡萄糖的微生物发酵生产。利用特定菌株的细菌,例如氧化醋杆菌,将葡萄糖转化为L-山梨糖,然后进一步氧化为L-古洛糖酸。 最后一步是将L-古洛糖酸内酯化形成L-古洛诺-1,4-内酯 .

化学反应分析

反应类型: L-古洛诺-1,4-内酯经历了几种类型的化学反应,包括:

常用试剂和条件:

氧化: 常见的氧化剂包括氧气和2,6-二氯靛酚.

还原: 可以使用硼氢化钠等还原剂.

取代: 各种试剂,包括酸和碱,可以促进取代反应.

主要产物:

氧化: 主要产物是L-抗坏血酸.

还原: 主要产物是L-古洛糖酸.

取代: 产物根据引入的取代基而变化.

相似化合物的比较

L-古洛诺-1,4-内酯在作为L-抗坏血酸的直接前体方面是独一无二的。类似的化合物包括:

L-半乳糖诺-1,4-内酯: 植物中另一种L-抗坏血酸的前体.

D-古洛糖酸γ-内酯: 一种具有类似化学性质但生物学作用不同的立体异构体.

D-甘露糖酸γ-内酯: 另一种用于不同生化途径的立体异构体.

L-古洛诺-1,4-内酯因其在动物和植物中L-抗坏血酸生物合成中的特殊作用而脱颖而出,突出了它在抗氧化防御和代谢过程中的重要性 .

生物活性

L-Gulonolactone (L-Gul) is a significant compound in the biosynthesis of L-ascorbic acid (vitamin C) through its role as a substrate for the enzyme L-gulono-γ-lactone oxidase (GULO). This article delves into the biological activity of L-gulonolactone, highlighting its enzymatic roles, physiological implications, and research findings.

1. Enzymatic Role in Vitamin C Biosynthesis

L-Gul is a crucial intermediate in the pathway that synthesizes vitamin C, particularly in species capable of producing it. The conversion of L-gulonolactone to ascorbic acid is catalyzed by GULO, which is the final step in this biosynthetic pathway. In mammals, GULO activity is absent in certain species, including humans and guinea pigs, leading to a reliance on dietary sources of vitamin C.

Table 1: Comparison of GULO Activity Across Species

| Species | GULO Activity | Vitamin C Synthesis Capability |

|---|---|---|

| Humans | Absent | No |

| Guinea Pigs | Absent | No |

| Mice | Present | Yes |

| Rats | Present | Yes |

| Bats | Absent | No |

| Zebrafish | Present | Yes |

2. Physiological Implications

The absence of GULO and subsequent inability to synthesize vitamin C has significant physiological implications. Vitamin C plays vital roles in antioxidant defense, collagen synthesis, and immune function. In species lacking GULO, such as humans, scurvy can occur due to insufficient vitamin C intake.

Case Study: Scurvy in Pigs

Recent studies have shown that certain pig breeds exhibit mutations leading to the loss of GULO activity. These pigs have been documented to develop scurvy-like symptoms when deprived of dietary vitamin C, demonstrating the critical role of L-gulonolactone in maintaining ascorbate levels .

3. Research Findings on L-Gulonolactone Activity

Research has demonstrated that L-gulonolactone not only serves as a substrate for GULO but also exhibits antioxidant properties. Studies indicate that L-Gul can scavenge free radicals, potentially contributing to cellular protection against oxidative stress.

Table 2: Antioxidant Properties of L-Gulonolactone

| Study Reference | Antioxidant Activity Observed | Methodology |

|---|---|---|

| Yes | In vitro assays | |

| Yes | Cellular models | |

| Yes | Animal studies |

4. Genetic Studies and Evolutionary Perspectives

The evolutionary loss of GULO activity in certain mammals has been a topic of interest. Genetic studies reveal that mutations in the GULO gene have rendered it non-functional in humans and some other species. This phenomenon highlights an evolutionary trade-off where dietary sources became sufficient for vitamin C intake .

Evolutionary Implications

The loss of GULO activity is believed to be linked to dietary shifts during evolution. For instance, species that adapted to diets rich in fruits and vegetables may have lost the necessity for endogenous vitamin C synthesis.

5. Conclusion

L-Gulonolactone plays a pivotal role in the biosynthesis of vitamin C and exhibits significant biological activity through its antioxidant properties. Understanding its enzymatic functions and physiological implications is crucial for further research into nutritional requirements and metabolic pathways across different species.

This comprehensive overview underscores the importance of L-gulonolactone not only as a biochemical precursor but also as a compound with potential health benefits due to its antioxidant capabilities. Further studies are warranted to explore its applications in nutrition and medicine.

属性

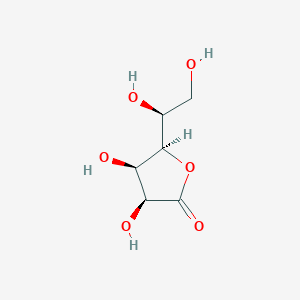

IUPAC Name |

(3S,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-SKNVOMKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331407 | |

| Record name | L-Gulonolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Gulonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1128-23-0 | |

| Record name | Reduced ascorbate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Gulono-gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Gulonolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-GULONO-.GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56830VTX9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Gulonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。